(S)-Ceralasertib, also known as (S)-AZD6738, is an orally bioavailable inhibitor of the ataxia telangiectasia and Rad3-related kinase. This compound is primarily being investigated for its potential in cancer therapy due to its ability to inhibit the DNA damage response pathway, specifically targeting the ATR kinase, which plays a crucial role in cellular responses to DNA replication stress. Ceralasertib has shown promise in combination with various chemotherapeutic agents, enhancing their effectiveness against solid tumors and hematologic malignancies .
Ceralasertib was developed by AstraZeneca and is classified as a small molecule kinase inhibitor. It is part of a broader category of drugs that target DNA damage response pathways, which are critical in maintaining genomic stability and integrity in cells. The compound's structure features a morpholino-pyrimidine backbone, which is essential for its inhibitory activity against ATR kinase .
The synthesis of (S)-Ceralasertib involves several steps starting from commercially available precursors. The process includes the formation of key intermediates through various organic reactions such as nucleophilic substitution and oxidation. Specifically, the synthesis may involve:
The detailed synthetic route can be complex and may vary based on specific laboratory protocols and available reagents .
The molecular formula of (S)-Ceralasertib is CHNOS, with a molecular weight of approximately 302.38 g/mol. The compound features:
The three-dimensional structure of (S)-Ceralasertib allows it to fit into the ATP-binding site of ATR kinase, facilitating effective inhibition .
(S)-Ceralasertib primarily acts through competitive inhibition of ATR kinase by mimicking ATP binding. Key chemical reactions involved in its mechanism include:
In vitro studies have demonstrated that ceralasertib induces markers of DNA double-strand breaks, such as γH2AX, confirming its role in disrupting DNA repair mechanisms .
The mechanism by which (S)-Ceralasertib exerts its antitumor effects involves several steps:
Data from clinical trials indicate that ceralasertib can enhance tumor response rates when used alongside traditional chemotherapy .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to characterize its purity and stability during formulation development .
(S)-Ceralasertib is primarily being explored for its applications in oncology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2